molecular formula C15H13N3OS B2939616 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine CAS No. 485334-75-6

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B2939616
CAS No.: 485334-75-6
M. Wt: 283.35
InChI Key: UAXALMYFSXJXSD-UHFFFAOYSA-N
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Description

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole moiety via a sulfanyl bridge. The 1,3,4-oxadiazole ring is substituted at the 5-position with a [(4-methylphenyl)methyl]sulfanyl group, which introduces lipophilic and aromatic characteristics. This structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and pyridine’s role in enhancing bioavailability and binding interactions .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-11-2-4-12(5-3-11)10-20-15-18-17-14(19-15)13-6-8-16-9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXALMYFSXJXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 4-methylbenzylthiosemicarbazide. The final step involves the cyclization of this intermediate with pyridine-2-carboxylic acid in the presence of phosphorus oxychloride to form the desired compound .

Chemical Reactions Analysis

4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are sulfoxides, sulfones, substituted derivatives, and thiols.

Scientific Research Applications

Unfortunately, the available search results do not provide detailed information or case studies specifically on the applications of the compound "4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine". However, the search results do offer some basic details about the compound, such as its chemical identifiers and properties .

Basic Information on 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

  • Compound Name: 4-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
  • ChemDiv Compound ID: 8126-0295
  • PubChem CID: 865342
  • Molecular Formula: C15H13N3OS
  • Molecular Weight: 283.4 g/mol
  • IUPAC Name: 2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
  • SMILES: Cc1ccc(CSc2nnc(-c3ccncc3)o2)cc1
  • InChI: InChI=1S/C15H13N3OS/c1-11-2-4-12(5-3-11)10-20-15-18-17-14(19-15)13-6-8-16-9-7-13/h2-9H,10H2,1H3
  • Synonyms: The compound is also known by other names, including 485334-75-6 and 2-((4-methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole .

Potential Research Areas

Based on the compound's structure and the general information available, here are potential research areas where "4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine" might be relevant:

  • Medicinal Chemistry: Oxadiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a pyridine ring also suggests potential interactions with biological targets .
  • Materials Science: The compound's structure might make it useful in the development of new materials with specific electronic or optical properties .
  • Agrochemicals: Certain compounds with similar structural features have been explored as potential pesticides or herbicides .

Mechanism of Action

The mechanism of action of 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may interact with enzymes or other proteins, disrupting their normal function and leading to the death of the microorganism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s closest analogues differ in substituents on the oxadiazole or pyridine rings, which significantly influence physicochemical and biological properties. Key examples include:

Compound Substituent Melting Point (°C) Molecular Formula Key Spectral Data Biological Activity Reference
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine 4-Methylphenylmethyl sulfanyl Not reported C₁₆H₁₄N₄OS₂ IR: ~3050 cm⁻¹ (C-H aromatic), 1600–1593 cm⁻¹ (C=N, C=C) Antitumor (analogues tested against MCF-7)
4-[5-(4-Nitrobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine 4-Nitrobenzyl sulfanyl 180–181 C₁₆H₁₀N₆O₄S ¹H-NMR (CDCl₃): δ 4.11 (s, 2H, SCH₂); IR: 1597 cm⁻¹ (NO₂) Antitumor (IC₅₀: 3.2 µM for analogue 29)
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl Not reported C₁₅H₁₃N₃O₂ SMILES: n3ccc(c1nc(on1)c2ccccc2OCC)cc3; InChI: 1S/C15H13N3O2/c1-2-19-13-6-4-3-5-12 No direct activity reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Thiazole-propanamide side chain 134–178 C₁₇H₁₉N₅O₂S₂ ¹H-NMR: δ 2.30 (s, 3H, CH₃); EI-MS: m/z 389 (M⁺) Urease inhibition (IC₅₀: 12.4 µM)

Physicochemical Properties

  • Melting Points : Electron-withdrawing groups (e.g., nitro in compound 29) increase melting points (180–181°C) compared to electron-donating groups (e.g., ethylphenyl in compound 27: 129–130°C) due to enhanced dipole interactions .
  • Solubility : Lipophilic substituents like the 4-methylphenylmethyl group improve membrane permeability but reduce aqueous solubility, whereas polar groups (e.g., nitro) enhance solubility in polar solvents .

Spectral Data Trends

  • ¹H-NMR : Methyl groups in the 4-methylphenyl substituent appear as singlets at δ ~2.30 ppm, while sulfanyl-CH₂ protons resonate at δ 4.11–4.98 ppm .
  • IR Spectroscopy : C=N and C=C stretching frequencies in oxadiazole and pyridine rings are consistent across analogues (1593–1620 cm⁻¹) .

Biological Activity

The compound 4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an oxadiazole moiety and a sulfanyl group. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the reaction of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Sulfanyl Group : The oxadiazole derivative is treated with a thiol compound.
  • Pyridine Derivative Synthesis : The pyridine component is synthesized separately and then coupled with the oxadiazole-sulfanyl compound under specific conditions.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. For instance:

  • Table 1: Antimicrobial Activity of Oxadiazole Derivatives
CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridineStaphylococcus aureus32 µg/mL
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridineEscherichia coli64 µg/mL

These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Notably:

  • Table 2: Anticancer Activity Against Various Cell Lines
CompoundCell LineIC50 (µM)
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridineMCF-7 (Breast Cancer)15.63
4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridineA549 (Lung Cancer)18.50

In vitro studies indicate that this compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of p53 pathways . The IC50 values suggest that it exhibits comparable potency to established chemotherapeutics like Tamoxifen.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Flow cytometry assays have shown increased apoptosis markers in treated cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and p53 activation.
  • Antimicrobial Efficacy : Another investigation reported effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in treating bacterial infections.

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